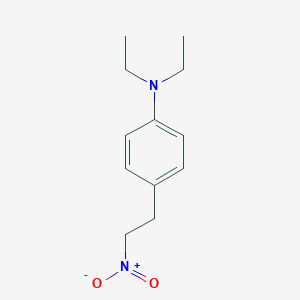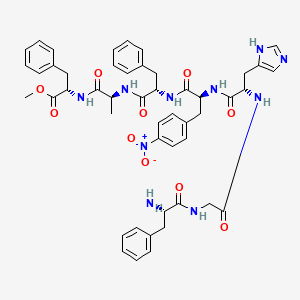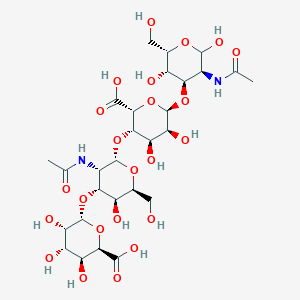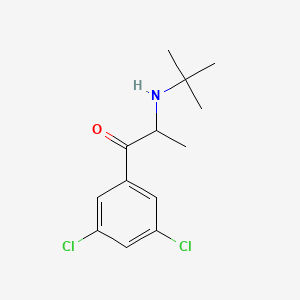
(1-(4-Diethylamino)phenyl)-2-nitroethane
Overview
Description
The compound 1-(4-(Diethylamino)phenyl)ethanone is a derivative of diethylamino phenyl compounds . It has a molecular weight of 191.27 . It’s stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of related compounds such as (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone has been reported . This compound was synthesized by the condensation of corresponding aldehydes and amines .Molecular Structure Analysis
The Schiff base compound (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone has been characterized by IR, UV–Vis, and 1H and 13C NMR techniques . Calculated results reveal that its enol form is more stable than its keto form .Chemical Reactions Analysis
While specific chemical reactions involving “(1-(4-Diethylamino)phenyl)-2-nitroethane” are not available, related compounds like (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone exhibit interesting photochromic and thermochromic features in the solid state . These features are caused by an intramolecular proton transfer associated with a change in π-electron configuration from the hydroxyl O atom to the imine N atom .Safety and Hazards
Future Directions
Future research could focus on the optoelectronic properties of related compounds like tris[4-(diethylamino)phenyl]amine (TDAPA) for different solvents and molarities . TDAPA organic material is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to the appropriate properties .
properties
IUPAC Name |
N,N-diethyl-4-(2-nitroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIAEFBCEPNSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)




![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)
![6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol](/img/structure/B1437055.png)




